molecular formula C28H28ClN3O5S B11680484 (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11680484
M. Wt: 554.1 g/mol
InChI Key: HMYJTKHPJVYVMR-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple aromatic rings and functional groups suggests that this compound could exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazinane Ring: This step typically involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic rings can be introduced through electrophilic aromatic substitution reactions using appropriate halogenated precursors and catalysts.

    Functional Group Modifications: The methoxy and carboxamide groups can be introduced through nucleophilic substitution reactions and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the thiazinane ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Biological Probes: Its structure allows it to be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for the development of new therapeutic agents.

    Diagnostics: It could be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Its potential biological activity could be harnessed in the development of new agrochemicals.

Mechanism of Action

The mechanism by which (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects is likely to involve interactions with specific molecular targets such as enzymes or receptors. The aromatic rings and functional groups may facilitate binding to these targets, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: shares similarities with other thiazinane derivatives, such as:

Uniqueness

The unique combination of aromatic rings and functional groups in this compound sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other thiazinane derivatives.

Properties

Molecular Formula

C28H28ClN3O5S

Molecular Weight

554.1 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H28ClN3O5S/c1-35-22-10-8-20(9-11-22)31-28-32(14-13-18-7-12-23(36-2)24(15-18)37-3)26(33)17-25(38-28)27(34)30-21-6-4-5-19(29)16-21/h4-12,15-16,25H,13-14,17H2,1-3H3,(H,30,34)

InChI Key

HMYJTKHPJVYVMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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